molecular formula C22H19BrN4O5S B11358073 5-[bis(furan-2-ylmethyl)amino]-N-(4-bromophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-[bis(furan-2-ylmethyl)amino]-N-(4-bromophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11358073
M. Wt: 531.4 g/mol
InChI Key: WBDPOHHNILBQFZ-UHFFFAOYSA-N
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Description

5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(4-BROMOPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(4-BROMOPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrimidine core, introduction of the furan-2-ylmethyl groups, and the attachment of the 4-bromophenyl and methanesulfonyl groups. Common synthetic routes may involve:

    Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Furan-2-ylmethyl Groups: This step may involve nucleophilic substitution reactions.

    Attachment of 4-Bromophenyl and Methanesulfonyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(4-BROMOPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan rings can be oxidized under appropriate conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings may yield furanones, while reduction of nitro groups would yield amines.

Scientific Research Applications

5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(4-BROMOPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(4-BROMOPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The furan-2-ylmethyl groups and the methanesulfonyl group may play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(4-CHLOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
  • 5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(4-FLUOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(4-BROMOPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the bromine atom, in particular, can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C22H19BrN4O5S

Molecular Weight

531.4 g/mol

IUPAC Name

5-[bis(furan-2-ylmethyl)amino]-N-(4-bromophenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C22H19BrN4O5S/c1-33(29,30)22-24-12-19(20(26-22)21(28)25-16-8-6-15(23)7-9-16)27(13-17-4-2-10-31-17)14-18-5-3-11-32-18/h2-12H,13-14H2,1H3,(H,25,28)

InChI Key

WBDPOHHNILBQFZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)Br)N(CC3=CC=CO3)CC4=CC=CO4

Origin of Product

United States

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